molecular formula C17H16N2OS2 B2854912 Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396746-28-3

Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No. B2854912
CAS RN: 1396746-28-3
M. Wt: 328.45
InChI Key: PUIGHUUXGVPMIY-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a complex organic compound that contains a benzothiazole moiety. Benzothiazole is a heterocyclic compound, which is a type of organic compound that contains a ring structure made up of at least two different elements .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is complex and involves a benzothiazole moiety. This moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and can involve various types of reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .


Physical And Chemical Properties Analysis

Benzothiazole derivatives are typically solid at room temperature and are highly soluble in water and other polar solvents . The exact physical and chemical properties can vary depending on the specific derivative and its structure.

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific derivative. Some benzothiazole derivatives have been found to have potent cytotoxicity , while others have been suggested as promising templates for further drug development .

properties

IUPAC Name

1,3-benzothiazol-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(16-18-14-3-1-2-4-15(14)22-16)19-8-5-12(6-9-19)13-7-10-21-11-13/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIGHUUXGVPMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

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